Gliclazide

Vue d'ensemble

Description

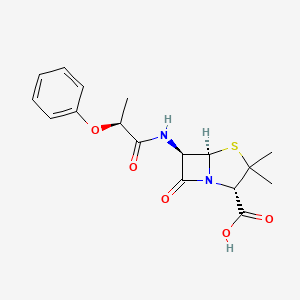

La gliclazide est un médicament antidiabétique de type sulfonylurée utilisé pour traiter le diabète de type 2 . Il est administré par voie orale et est particulièrement utile lorsque les changements alimentaires, l'exercice physique et la perte de poids ne suffisent pas à contrôler le taux de sucre dans le sang . La this compound agit principalement en augmentant la libération d'insuline par le pancréas . Elle a été brevetée en 1966 et approuvée pour un usage médical en 1972 .

Mécanisme D'action

Target of Action

Gliclazide primarily targets the β cell sulfonyl urea receptor (SUR1) located in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion .

Mode of Action

This compound binds to the SUR1, subsequently blocking the ATP sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn causes depolarization of the β cells . This depolarization stimulates the release of insulin, enhancing peripheral insulin sensitivity and potentiating insulin release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway. By stimulating the release of insulin, this compound increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Pharmacokinetics

This compound exhibits a higher potency and a shorter half-life compared to other sulfonylureas . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The elimination half-life of this compound is approximately 10 hours . These pharmacokinetic properties impact the bioavailability of this compound, influencing its therapeutic efficacy.

Result of Action

The action of this compound leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . These changes reflect improved glucose control over the last 8-10 weeks . Additionally, this compound has been shown to have protective effects on high glucose and AGEs-induced damage of glomerular mesangial cells and renal tubular epithelial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect of this compound, is increased in elderly, debilitated, and malnourished individuals . Furthermore, this compound’s effectiveness can be enhanced when combined with other hypoglycemic agents such as probiotics and bile acids .

Analyse Biochimique

Biochemical Properties

Gliclazide binds to the β cell sulfonylurea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels . The binding results in closure of the channels and leads to a resulting decrease in potassium efflux which leads to depolarization of the β cells .

Cellular Effects

This compound has been shown to protect cells from H2O2-induced cell death, most likely through the inhibition of ROS production . Moreover, the drug restored loss of ΔΨm and diminished intracellular [Ca2+] evoked by H2O2 .

Molecular Mechanism

This compound works by stimulating insulin secretion, which is achieved by blocking the ATP-sensitive potassium channels in the pancreatic β cells . This leads to depolarization of the β cells, which in turn triggers the release of insulin .

Temporal Effects in Laboratory Settings

This compound has a half-life of around 11 hours . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Dosage Effects in Animal Models

In diabetic animal models, this compound has shown significant reduction in blood glucose levels . The effects of this compound vary with different dosages, and it has been observed that this compound can lower the HbA1c by 11mmol/mol on average .

Metabolic Pathways

This compound is extensively metabolized in the liver . Less than 1% of the orally administered dose appears unchanged in the urine. Metabolites include oxidized and hydroxylated derivatives, as well as glucuronic acid conjugates .

Transport and Distribution

This compound is taken orally and is absorbed in the gastrointestinal tract . It is then transported to the liver where it is extensively metabolized .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined. Given its mechanism of action, it is likely that this compound interacts with β cells in the pancreas, specifically at the sulfonylurea receptor (SUR1) located on the ATP-sensitive potassium channels .

Méthodes De Préparation

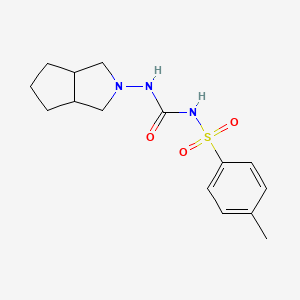

La synthèse de la gliclazide implique plusieurs étapes. Une méthode consiste à faire réagir la p-toluènesulfonylurée avec l'hydrate d'hydrazine pour obtenir un composé intermédiaire, qui est ensuite mis à réagir avec l'anhydride 1,2-cyclopentanedicarboxylique pour former un autre intermédiaire. Cet intermédiaire est finalement réduit pour produire la this compound . Une autre méthode consiste à préparer le N-amino-1,2-cyclopentanephtalamique en faisant réagir l'anhydride 1,2-cyclopentanephtalique avec l'hydrate d'hydrazine, suivi d'une réduction et d'une réaction subséquente avec la méthylphénylsulfonylurée .

Analyse Des Réactions Chimiques

La gliclazide subit diverses réactions chimiques, notamment :

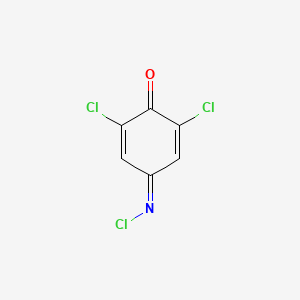

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : La réduction de la this compound peut conduire à la formation d'amines.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonyle.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

La gliclazide a plusieurs applications en recherche scientifique :

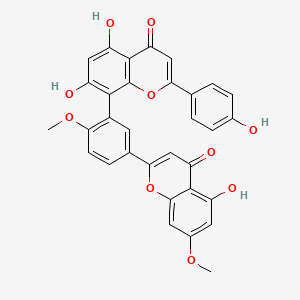

Chimie : Elle est utilisée comme composé modèle dans les études sur la chimie des sulfonylurées et leurs dérivés.

Biologie : La this compound est étudiée pour ses effets sur les cellules bêta pancréatiques et la sécrétion d'insuline.

Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour la production de médicaments antidiabétiques.

Mécanisme d'action

La this compound exerce ses effets en se liant au récepteur des sulfonylurées sur les cellules bêta pancréatiques. Cette liaison bloque les canaux potassiques sensibles à l'ATP, ce qui entraîne une dépolarisation cellulaire et l'ouverture subséquente des canaux calciques dépendants du voltage. L'afflux d'ions calcium déclenche la libération d'insuline . De plus, la this compound augmente l'utilisation périphérique du glucose et diminue la néoglucogenèse hépatique .

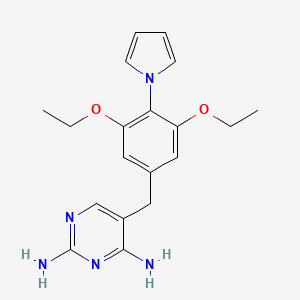

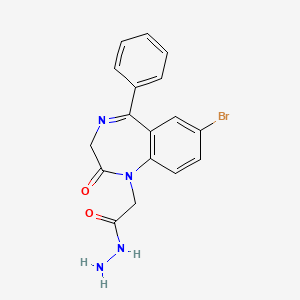

Comparaison Avec Des Composés Similaires

La gliclazide fait partie de la classe des médicaments sulfonylurées, qui comprend également le glimépiride, le glyburide et le glipizide . Comparée à ces composés, la this compound présente un risque plus faible de provoquer une hypoglycémie et est associée à moins d'effets secondaires . Elle possède également une structure chimique unique qui contribue à ses propriétés pharmacocinétiques et pharmacodynamiques spécifiques .

Propriétés

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVGTQGAOIONJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023095 | |

| Record name | Gliclazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4), 1.90e-01 g/L | |

| Record name | SID49646130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gliclazide binds to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux leads to depolarization of the β cells. This opens voltage-dependent calcium channels in the β cell resulting in calmodulin activation, which in turn leads to exocytosis of insulin containing secretorty granules. | |

| Record name | Gliclazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

21187-98-4 | |

| Record name | Gliclazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21187-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliclazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gliclazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gliclazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gliclazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182, 181 °C | |

| Record name | Gliclazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliclazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

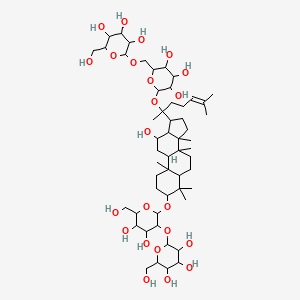

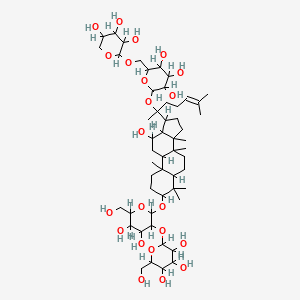

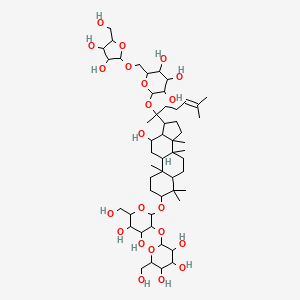

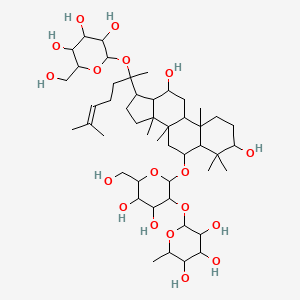

Feasible Synthetic Routes

Q1: How does Gliclazide exert its hypoglycemic effect?

A1: this compound primarily acts by binding to sulfonylurea receptors (SUR1) on pancreatic beta-cell membranes. [, , , ] This binding inhibits ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. [] This depolarization opens voltage-gated calcium channels, increasing intracellular calcium levels. [] The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately increasing insulin secretion and lowering blood glucose levels. [, , ]

Q2: Are there extra-pancreatic effects of this compound?

A2: Yes, research suggests that this compound may influence insulin sensitivity in peripheral tissues. Studies have shown that it can increase the sensitivity of muscle cells to insulin by influencing GLUT-4 transporters. [] Furthermore, it may reduce hepatic glucose production and enhance glucose clearance. [] Some studies propose a potential direct effect of this compound on skeletal muscle, enhancing insulin-stimulated glucose metabolism by potentiating insulin action on skeletal muscle glycogen synthase (GS). [, ]

Q3: What is the role of this compound's antioxidant properties in its therapeutic profile?

A3: this compound exhibits free radical scavenging properties, contributing to its potential protective effects against diabetic complications. [] Studies suggest that it can protect pancreatic beta-cells from oxidative damage induced by hydrogen peroxide. [] This protection is attributed to the drug's ability to reduce oxidative stress, possibly through its radical scavenging activity and modulation of antioxidant and stress gene expression. []

Q4: What are the structural characteristics of this compound?

A6: While the provided abstracts do not explicitly mention the molecular formula or weight of this compound, they describe it as a second-generation sulfonylurea derivative. [, , , ] This classification points to the presence of a sulfonylurea bridge (-SO2NHCONH-) in its structure, a common feature among this class of antidiabetic drugs.

Q5: Has research explored modifying the structure of this compound to improve its therapeutic properties?

A7: Although the provided research does not delve into specific structural modifications of this compound, it highlights the significance of its formulation for improving its therapeutic profile. Studies have investigated various formulation strategies, such as solid dispersions, [, ] nanocrystals, [] and microparticles, [, ] to enhance its solubility and dissolution rate, ultimately aiming to improve its bioavailability and efficacy. [, , , , ]

Q6: What are the implications of this compound's interaction with other drugs metabolized by the cytochrome P450 system?

A8: this compound's metabolism by CYP2C9 and CYP3A4 raises concerns about potential drug interactions. [, ] Concomitant use of this compound with drugs that inhibit these enzymes, such as clarithromycin, [] might lead to elevated this compound plasma concentrations, increasing the risk of hypoglycemia. [] Conversely, inducers of these enzymes could decrease this compound levels, potentially reducing its effectiveness. [] Close monitoring and dose adjustments might be necessary when this compound is used alongside drugs that interact with CYP2C9 or CYP3A4.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)